Product packaging for Cetaben(Cat. No.:CAS No. 55986-43-1)

Cetaben

Cat. No.: B1668413
CAS No.: 55986-43-1
M. Wt: 361.6 g/mol
InChI Key: QXWKHSSBFQDQPR-UHFFFAOYSA-N
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Description

Cetaben (CAS 55986-43-1) is a unique, PPARα-independent peroxisome proliferator recognized for its hypolipidemic activity in research applications. It functions as a non-fibrotic agent that effectively reduces serum cholesterol and triglyceride concentrations. Its primary mechanism of action for lowering cholesterol is through the inhibition of cholesterol biosynthesis . In vitro studies demonstrate that exposure of HepG2 and MH1C1 cells to this compound induces substantial micromorphological and ultrastructural alterations. Treatment with 10 µM this compound for 24 hours leads to the development of diverse peroxisomal populations, including dumbbell- and cup-shaped features, while higher concentrations (100 µM) cause the Golgi apparatus to break down into vesicles . In vivo efficacy is confirmed in animal models, where oral administration (gavage) of this compound at doses ranging from 50 to 100 mg/kg body weight over ten days significantly increases the activity of peroxisomal enzymes in the liver and kidneys. The maximum effect on enzyme activity is observed at a dose of 250 mg/kg . This compound is provided as a white to off-white solid powder with a molecular formula of C₂₃H₃₉NO₂ and a molecular weight of 361.56 g/mol . This product is intended for research purposes only and is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H39NO2 B1668413 Cetaben CAS No. 55986-43-1

Properties

IUPAC Name

4-(hexadecylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26/h16-19,24H,2-15,20H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWKHSSBFQDQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64059-66-1 (mono-hydrochloride salt)
Record name Cetaben [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055986431
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DSSTOX Substance ID

DTXSID70204558
Record name Cetaben
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55986-43-1
Record name 4-(Hexadecylamino)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55986-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetaben [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055986431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetaben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETABEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTL5W0113X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Molecular Mechanisms of Action of Cetaben

Cellular and Subcellular Targets of Cetaben

This compound's primary site of action is the peroxisome, a membrane-bound organelle found in the cytoplasm of virtually all eukaryotic cells. Peroxisomes play a vital role in lipid metabolism and the processing of reactive oxygen species. This compound has been identified as an atypical peroxisome proliferator, inducing changes in both the number and morphology of these organelles. nih.govnih.gov Its interactions at this subcellular level lead to a cascade of enzymatic modulations.

Studies have demonstrated that this compound administration leads to a significant increase in the activities of several peroxisomal enzymes. nih.gov This broad-spectrum induction suggests a comprehensive impact on peroxisomal function. The following subsections detail the specific effects of this compound on key enzymes within the peroxisome.

Acyl-CoA oxidase is the first and rate-limiting enzyme of the peroxisomal β-oxidation pathway, which is responsible for the breakdown of very long-chain fatty acids. Research has shown that this compound induces the activity of acyl-CoA oxidase. nih.govnih.gov In studies involving rat hepatoma cells, this compound treatment led to an elevation of acyl-CoA oxidase protein levels. nih.gov This induction is a key indicator of peroxisome proliferation and enhanced fatty acid metabolism.

Enzyme Effect of this compound Cell/Tissue Studied Key Finding
Acyl-CoA OxidaseInductionRat Hepatoma Cells (MH1C1), Human Hepatoblastoma Cells (HepG2)Increased protein levels and activity. nih.govnih.gov

Currently, there is no direct scientific literature available that specifically details the modulation of glycerone-phosphate acyltransferase by this compound. This enzyme is primarily involved in the synthesis of glycerolipids.

D-amino-acid oxidase is a peroxisomal enzyme that catabolizes D-amino acids. Studies have reported that this compound treatment leads to a marked increase in the activity of D-amino-acid oxidase in both the liver and kidney of male Wistar rats. nih.gov This activation is one of the most significant enzymatic responses to this compound. nih.gov

Enzyme Effect of this compound Organ Studied Key Finding
D-Amino-acid OxidaseActivationLiver, Kidney (Male Wistar Rats)Marked increase in activity. nih.gov

Catalase is a crucial antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen. Research indicates that this compound induces catalase activity. nih.gov In studies on rat hepatoma cells, an increase in catalase was observed following treatment with this compound. nih.gov

Enzyme Effect of this compound Cell/Tissue Studied Key Finding
CatalaseInductionRat Hepatoma Cells (MH1C1), Human Hepatoblastoma Cells (HepG2)Increased enzyme activity. nih.gov

There is currently no direct scientific evidence available describing the regulation of urate oxidase by this compound. Urate oxidase is an enzyme that catalyzes the oxidation of uric acid to allantoin.

Peroxisomal Enzyme Modulation by this compound

Differentiation from PPARα-Dependent Peroxisome Proliferators

This compound's mechanism distinguishes it from classic fibrate drugs, which primarily function as agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.gov While both this compound and the PPARα activator clofibrate (B1669205) can induce an increase in the number of liver peroxisomes at certain concentrations, their effects on specific enzymes within these organelles differ significantly. nih.gov

In a comparative study using male rats, clofibrate administration affected the specific activities of both mitochondrial and peroxisomal enzymes. In contrast, this compound's effects were confined to peroxisomal enzymes, increasing the activity of acyl-CoA oxidase, glycerone-phosphate acyltransferase, D-amino-acid oxidase, catalase, and urate oxidase, without altering the mitochondrial enzymes studied. This suggests that this compound's hypolipidemic activity may be more exclusively related to the stimulation of peroxisomal functions, unlike PPARα-dependent proliferators such as clofibrate.

Table 1: Comparative Effects of this compound and Clofibrate on Rat Liver Enzymes

This table summarizes the differential effects of this compound and Clofibrate on various peroxisomal and mitochondrial enzymes in rat liver after 10 days of administration. Data is based on findings from a comparative study.

EnzymeOrganelleEffect of ClofibrateEffect of this compound
Glycerol-3-phosphate dehydrogenaseMitochondriaAffectedNo Effect
Nicotinamide-linked isocitrate dehydrogenaseMitochondriaAffectedNo Effect
Fatty acyl-CoA oxidasePeroxisomeIncreased ActivityIncreased Activity
Glycerone phosphate (B84403) acyltransferasePeroxisomeIncreased ActivityIncreased Activity
Urate oxidasePeroxisomeIncreased ActivityIncreased Activity
D-amino-acid oxidasePeroxisomeIncreased ActivityIncreased Activity
CatalasePeroxisomeNot ReportedIncreased Activity

Impact of this compound on Cholesterol Metabolism Pathways

This compound has been shown to decrease cholesterol levels primarily through the inhibition of cholesterol biosynthesis. researchgate.net This pathway, also known as the mevalonate (B85504) pathway, is a complex series of over 20 enzymatic reactions that synthesize cholesterol from acetyl-CoA. A critical rate-limiting step in this process is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase. Inhibition of this enzyme is a common mechanism for cholesterol-lowering drugs. This compound's role as an inhibitor of this biosynthetic pathway is a key component of its hypolipidemic effect. researchgate.net

A direct consequence of its inhibitory effect on cholesterol synthesis is a reduction in the intracellular cholesterol content in cells treated with the compound. researchgate.net The regulation of cellular cholesterol is a tightly controlled process, essential for maintaining membrane integrity and function. The depletion of cellular cholesterol by this compound is a significant factor that leads to other downstream morphological and metabolic changes within the cell. researchgate.net

Scientific evaluation of this compound and its analogues has demonstrated that it functions as an inhibitor of fatty acyl-CoA:cholesterol acyltransferase (ACAT). nih.gov This enzyme is responsible for the esterification of free cholesterol into cholesteryl esters, which is a form more suitable for storage within the cell. researchgate.net ACAT plays a significant role in cholesterol metabolism, and its inhibition is a mechanism targeted by potential antiatherosclerotic agents. nih.gov this compound sodium was specifically selected for further development based on the combination of its ACAT-inhibiting activity and its ability to lower serum sterols. While inhibition of ACAT has been observed, structure-activity relationship studies of this compound analogues indicate that the relationship between ACAT inhibition and the in vivo reduction of serum sterols and triglycerides is complex.

In studies using the human hepatoma cell line HepG2, this compound was found to decrease the incorporation of labeled acetate (B1210297) into fatty acids, triglycerides, and cholesterol esters. This finding suggests that this compound's mechanism of action is related to the process of de novo fatty acid synthesis. Interestingly, the same study noted that the incorporation of acetate into cholesterol itself was not affected, highlighting a specific point of intervention in the lipid synthesis pathways.

Table 2: Summary of this compound's Molecular and Cellular Effects

This table provides a summary of the observed effects of this compound on various cellular components and metabolic pathways based on available research findings.

Cellular Target/ProcessObserved Effect of this compoundReference
Intracellular Cholesterol ContentDecreased researchgate.net
Cholesterol BiosynthesisInhibited researchgate.net
Fatty Acyl-CoA:Cholesterol Acyltransferase (ACAT)Inhibited nih.gov
Incorporation of Acetate into Fatty AcidsDecreased
Incorporation of Acetate into TriglyceridesDecreased
Incorporation of Acetate into Cholesterol EstersDecreased
Golgi Apparatus MorphologyFragmentation and/or Condensation researchgate.net
Vesicle DynamicsAppearance of large electron-lucent vesicles researchgate.net
Lysosome DistributionDispersion from juxtanuclear location researchgate.net

This compound's Influence on Golgi Apparatus Morphology and Vesicle Dynamics

Treatment with this compound induces significant and reversible changes to the morphology of the Golgi apparatus and the distribution of intracellular vesicles. researchgate.net In the human hepatoma cell line HepG2, this compound treatment was correlated with a fragmentation and/or condensation of the Golgi cisternae. researchgate.net The normally interconnected Golgi ribbon structure becomes fragmented, with its remnants dispersed throughout the cytoplasm, often transported toward the tips of the cells. researchgate.net

This alteration in Golgi structure is accompanied by the appearance of large, electron-lucent vesicles. researchgate.net These vesicles were found to co-localize with lysosomal marker proteins, indicating that this compound also causes the dispersion of lysosomes away from their typical location near the nucleus. researchgate.net Importantly, these dramatic changes to the Golgi and lysosome distribution are not caused by damage to the cell's structural framework, as the cytoskeleton, including microtubules, intermediate filaments, and actin microfilaments, remains unchanged after this compound treatment. researchgate.net

The observed morphological changes are believed to be a direct result of this compound's impact on intracellular cholesterol content. researchgate.net Depleting cellular cholesterol through other means, such as starvation or treatment with other inhibitors like lovastatin, results in a similar redistribution of Golgi-derived vesicles. researchgate.net Upon removal of this compound from the cell culture, the fragmented Golgi and dispersed lysosomes dissociate and are transported back to the perinuclear region, demonstrating the reversibility of these effects. researchgate.net

Fragmentation and Condensation of Golgi Cisternae

This compound treatment has been observed to induce significant morphological changes in the Golgi apparatus. researchgate.net Specifically, in human hepatoma HepG2 cells, exposure to this compound leads to a notable fragmentation and/or condensation of the Golgi cisternae. researchgate.netresearchgate.net Under normal conditions, the Golgi apparatus exists as a compact, juxtanuclear structure. However, following treatment with this compound, this organized structure becomes dispersed throughout the cytoplasm in the form of fragmented, lectin-positive remnants. researchgate.net These fragments show a tendency to be transported towards the tips of the cells. researchgate.net This effect of Golgi fragmentation induced by this compound has been linked to the compound's impact on intracellular cholesterol levels. researchgate.netresearchgate.net

Reversible Nature of Golgi Alterations

The significant alterations to the Golgi apparatus induced by this compound are not permanent. researchgate.net Research has demonstrated that the changes, including the fragmentation of the Golgi complex and the dispersal of associated vesicles, are reversible. researchgate.net Upon removal of this compound from the cellular environment, the fragmented, lectin-stained vesicles that had scattered throughout the cytoplasm dissociate from their colocalized lysosomal markers and are transported back to the perinuclear region of the cell. researchgate.net This process allows for the re-establishment of the normal Golgi structure, indicating that the cell can recover from the compound's effects once the stimulus is withdrawn. researchgate.netnih.gov

Colocalization of Vesicles with Lysosomal Markers (Limp-1, Lamp-2)

The vesicles that appear following this compound treatment have been specifically identified through their association with lysosomal markers. researchgate.net Studies using fluorescence have shown that these this compound-induced vesicles, stained with lectin, colocalize with lysosome-associated membrane protein 1 (Lamp-1) and lysosome-associated membrane protein 2 (Lamp-2). researchgate.netresearchgate.net Lamp-1 and Lamp-2 are major, highly glycosylated protein components of the lysosomal membrane and serve as key markers for these organelles. researchgate.netnih.gov The colocalization demonstrates a targeted interaction between the Golgi-derived vesicles and the lysosomal compartment under the influence of this compound. researchgate.net It was noted that these vesicles did not colocalize with markers for early endosomes, such as Rab5 and EEA1, further specifying their destination to the lysosomal pathway. researchgate.net

Absence of Cytoskeletal Alterations (Microtubules, Intermediate Filaments, Actin Microfilaments)

The profound changes observed in the Golgi's morphology are a direct effect of this compound and not a secondary consequence of broader structural collapse within the cell. researchgate.net The cytoskeleton, a complex network of protein filaments responsible for cell shape, structure, and movement, is composed of three main types of filaments: microtubules, intermediate filaments, and actin microfilaments. nih.govyoutube.com Investigations have shown that after treatment with this compound, these primary cytoskeletal components remain unchanged. researchgate.net The structural integrity of microtubules, intermediate filaments, and actin microfilaments is not affected by the compound. researchgate.net This finding is significant as it indicates that the fragmentation of the Golgi apparatus is not caused by alterations in the cellular scaffold that typically supports and orients it. researchgate.netnih.gov

Signaling Pathways and Molecular Interactions Mediated by this compound

Potential Anti-Angiogenic Mechanisms of this compound

While direct, comprehensive studies on the anti-angiogenic mechanisms of this compound are limited, some findings suggest a potential pathway related to its metabolic effects. researchgate.net Angiogenesis, the formation of new blood vessels, is a critical process that can be targeted to inhibit tumor growth. nih.govnih.gov This inhibition is often achieved by disrupting the proliferation, migration, and tube formation of endothelial cells. nih.gov

For this compound, a speculative mechanism has been proposed that is distinct from the direct inhibition of key angiogenesis-related protein kinases like KDR (VEGFR-2). researchgate.net Instead, its potential anti-angiogenic action may be linked to its influence on lipid metabolism. researchgate.net In HepG2 cells, this compound was found to decrease the incorporation of labeled acetate into fatty acids, triglycerides, and cholesterol esters. researchgate.net This suggests a mechanism related to the inhibition of de novo fatty acid synthesis. researchgate.net This hypothesis is consistent with established quantitative structure-activity relationships that link the inhibition of acetyl-CoA carboxylase (ACC) activity with the disruption of endothelial tube formation, a key step in angiogenesis. researchgate.net

Data Tables

Table 1: Effects of this compound on Golgi Apparatus and Vesicle Formation in HepG2 Cells

Feature Observation After this compound Treatment Cytation
Golgi Structure Fragmentation and/or condensation of cisternae. researchgate.netresearchgate.net
Golgi Location Remnants dispersed throughout the cytoplasm, often at cell tips. researchgate.net
Vesicle Formation Appearance of large, electron-lucent vesicles. researchgate.net
Reversibility Golgi alterations and vesicle dispersion are reversible upon this compound removal. researchgate.net
Vesicle Identity Colocalization with lysosomal markers Limp-1 and Lamp-2. researchgate.net

| Cytoskeleton | No alterations observed in microtubules, intermediate filaments, or actin microfilaments. | researchgate.net |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Limp-1 (Lysosomal integral membrane protein 1)
Lamp-1 (Lysosome-associated membrane protein 1)
Lamp-2 (Lysosome-associated membrane protein 2)

Wnt Pathway Potentiation in Relation to this compound

A thorough search of scientific databases and literature has yielded no studies or data that suggest this compound potentiates or otherwise interacts with the Wnt signaling pathway. The Wnt pathway is a critical signaling cascade involved in embryogenesis, cell proliferation, and tissue homeostasis, with its dysregulation being implicated in diseases like cancer. nih.govnih.govnih.gov The pathway's central mechanism involves the regulation of β-catenin levels, which, upon pathway activation, translocates to the nucleus to activate target gene transcription. nih.govcellsignal.com However, no research currently links this compound to the modulation of β-catenin or any other component of the Wnt signaling cascade.

Investigation of Receptor Tyrosine Kinase Inhibition by this compound

There is no available scientific evidence from preclinical or clinical studies to indicate that this compound functions as an inhibitor of receptor tyrosine kinases (RTKs). RTKs are a family of cell surface receptors that play a pivotal role in cellular signaling, governing processes such as cell growth, differentiation, and metabolism. nih.gov Inhibition of these kinases is a common strategy in targeted cancer therapy. nih.gov While many small-molecule inhibitors targeting RTKs have been developed, nih.gov investigations into the molecular targets of this compound have not identified any such inhibitory activity.

Iii. Preclinical Research on Cetaben

In Vitro Studies and Cell Line Models

In vitro studies using various cell lines have been instrumental in understanding the cellular mechanisms influenced by cetaben. These models allow for controlled environments to examine the compound's effects on specific cell types and processes.

Human Hepatoma Cell Lines (HepG2) in this compound Research

Human hepatoma cell lines, such as HepG2, have been extensively used to study the effects of this compound. HepG2 cells are a widely utilized model system for investigating liver function, cancer biology, and drug metabolism. cet.bio Research indicates that this compound induces micromorphological and ultrastructural changes in HepG2 cells. medchemexpress.comchembk.com Treatment with this compound has been correlated with fragmentation and/or condensation of Golgi cisternae and the appearance of large electron-lucent vesicles. nih.govresearchgate.net The Golgi apparatus, as demonstrated by fluorescence-lectin histochemistry, appears fragmented after this compound treatment, with remnants dispersed throughout the cytoplasm. nih.gov These changes in Golgi morphology are not attributed to alterations in the cytoskeleton, such as microtubules or intermediate filaments. nih.gov

This compound also impacts lipid synthesis in HepG2 cells. It inhibits cholesterol synthesis, which is believed to contribute to the observed changes in Golgi morphology and intracellular vesicle distribution. caymanchem.comnih.gov Studies have shown that this compound can block triglyceride synthesis by a significant percentage and reduce cholesterol ester synthesis in these cells. caymanchem.com

Regarding peroxisomal enzymes, the activity of the peroxisomal bifunctional enzyme in HepG2 cells was not affected by this compound, although the mRNA level for this enzyme was found to be elevated upon treatment with a specific concentration of this compound. ncats.ioscite.ainih.gov Catalase activity in this compound-treated HepG2 cells showed a less pronounced enhancement compared to treatment with clofibric acid. scite.ainih.gov At higher concentrations, this compound led to a decrease in all enzyme activities in both HepG2 and MH1C1 cell lines, likely due to cytotoxicity. scite.ainih.gov

Interactive Table 1: Effects of this compound on Enzyme Activity and mRNA Levels in HepG2 Cells

EnzymeThis compound Effect on ActivityThis compound Effect on mRNA Level (10 µmol/l)Citation
Peroxisomal bifunctional enzymeNot affectedElevated (2.3 fold) ncats.ioscite.ainih.gov
CatalaseEnhanced (up to 119% of control)Less pronounced enhancement scite.ainih.gov

Rat Hepatoma Cell Lines (MH1C1) in this compound Research

Rat hepatoma cell lines, such as MH1C1, have also been utilized to study this compound's effects, providing a comparison to findings in human cell lines. MH1C1 cells display typical features of microperoxisomes, often seen in clusters. medkoo.comresearchgate.netresearchgate.net this compound treatment in MH1C1 cells resulted in limited but reversible proliferation and morphological heterogeneity of peroxisomes, including the appearance of dumbbell-shaped and cup-shaped profiles. medkoo.comresearchgate.netresearchgate.net

In terms of peroxisomal enzymes, catalase activity in MH1C1 cells was not altered by this compound treatment. scite.ainih.gov Immunoblot analysis of MH1C1 cells revealed a different subunit composition of acyl-CoA oxidase compared to HepG2 cells, with only subunit A detected. researchgate.netnih.gov In situ hybridization studies in both MH1C1 and HepG2 cells indicated different stages of gene expression and highlighted the marked morphological heterogeneity induced by this compound. researchgate.net

Interactive Table 2: Effects of this compound on Peroxisomes and Enzyme Activity in MH1C1 Cells

FeatureThis compound EffectCitation
Peroxisome morphologyLittle but reversible proliferation, morphological heterogeneity (dumbbell-shaped, cup-shaped profiles) medkoo.comresearchgate.netresearchgate.netnih.gov
Catalase activityNot changed scite.ainih.gov
Acyl-CoA oxidase subunitOnly subunit A detected in immunoblot analysis researchgate.netnih.gov

Endothelial Cell Functional Assays in Angiogenesis Research

While the provided search results primarily focus on hepatoma cells and peroxisomes, one source mentions endothelial cell functional assays in the context of angiogenesis research, although specific findings related to this compound's effects on these assays are not detailed within the accessible snippets. cenmed.com

In Vivo Animal Models in this compound Research

In vivo studies, particularly using rodent models like Wistar rats, have been crucial for evaluating this compound's effects within a whole organism context, focusing on areas such as peroxisomal enzyme activity.

Rodent Models (Wistar Rats) for Peroxisomal Enzyme Studies

Studies in male Wistar rats have demonstrated that this compound influences the activities of peroxisomal enzymes in the liver and kidney. caymanchem.comncats.ionih.govszabo-scandic.comnih.gov this compound has been shown to increase the activity of several peroxisomal enzymes in the liver, including acyl-CoA oxidase, glycerone-phosphate acyltransferase, D-amino-acid oxidase, catalase, and urate oxidase. ncats.iooup.com Compared to clofibric acid, this compound exhibited a different pattern of influence on these enzymes. nih.gov

In the kidney of Wistar rats, this compound also increased the activities of investigated peroxisomal enzymes, whereas clofibric acid only increased the activity of palmitoyl-CoA oxidase. nih.gov Dose-response studies in rats revealed a significant increase in peroxisomal enzyme activities in both liver and kidney, with maximal effects observed at higher doses. ncats.ionih.govhodoodo.com Palmitoyl-CoA oxidase and D-amino acid oxidase were particularly responsive to this compound treatment. nih.govhodoodo.com

This compound's effects on peroxisomes in rats are considered selective, primarily affecting the peroxisomal compartment without significantly influencing mitochondrial proliferation or causing hepatomegaly at hypolipidemic doses. nih.govoup.comoup.com This contrasts with the effects of some fibrates, which can impact both hepatic peroxisomes and mitochondria. oup.comoup.com

Interactive Table 3: Effects of this compound on Peroxisomal Enzyme Activity in Wistar Rats (Liver)

Peroxisomal EnzymeThis compound Effect on ActivityCitation
Acyl-CoA oxidaseIncreased ncats.iooup.com
Glycerone-phosphate acyltransferaseIncreased ncats.iooup.com
D-amino-acid oxidaseIncreased ncats.iooup.com
CatalaseIncreased ncats.iooup.com
Urate oxidaseIncreased ncats.iooup.com
Peroxisomal bifunctional enzymeIncreased researchgate.netnih.gov

Interactive Table 4: Effects of this compound on Peroxisomal Enzyme Activity in Wistar Rats (Kidney)

Peroxisomal EnzymeThis compound Effect on ActivityCitation
All investigated enzymesIncreased nih.govhodoodo.com
Palmitoyl-CoA oxidaseMost markedly responsive nih.govhodoodo.com
D-amino acid oxidaseMost markedly responsive nih.govhodoodo.com

Models for Anti-atherosclerotic Evaluation of this compound

Animal models play a crucial role in atherosclerosis research by allowing the investigation of disease mechanisms and the evaluation of potential therapeutic interventions in a controlled environment. maxapress.comnih.gov While no single animal model perfectly replicates human atherosclerosis, various models have been utilized, including mice, rabbits, pigs, and non-human primates. maxapress.comnih.govnih.govnih.govresearchgate.net Atherosclerosis in these models is often induced through methods such as feeding a cholesterol-rich or Western-type diet, genetic manipulation affecting cholesterol metabolism, or introducing additional risk factors. nih.govnih.govresearchgate.netuantwerpen.be

Rabbits are among the earliest animal models used in atherosclerosis research, capable of rapidly developing arterial plaques when fed high-cholesterol diets. maxapress.com Their physiological characteristics, particularly in cholesterol metabolism, are considered to closely resemble those of humans, making them valuable for basic research and drug development. maxapress.com The atherosclerotic rabbit model has been noted for exhibiting pathology similar to ruptured human plaques, including cholesterol crystals perforating the intimal surface and comparable local and systemic inflammatory responses. researchgate.net

Mice, especially genetically modified strains such as Apolipoprotein E deficient (ApoE-/-) and LDL-receptor (LDLr) knockout mice, are widely used due to their rapid reproduction, ease of genetic manipulation, and suitability for monitoring atherogenesis within a reasonable timeframe. nih.govuantwerpen.be Other mouse models, like ApoE/LDLr double-knockout and ApoE3-Leiden mice, are also valuable tools in this research. nih.govuantwerpen.be The C57BL/6 mouse strain is particularly prone to atherosclerosis when fed an atherogenic diet. nih.gov

Pigs are also utilized as animal models because their cardiovascular system and lipoprotein profile closely resemble those of humans. maxapress.comnih.gov They develop atherosclerotic lesions in coronary arteries, and their size facilitates non-invasive arterial measurements and tissue analysis. nih.gov

While the specific models used for the anti-atherosclerotic evaluation of this compound are not extensively detailed in the provided search results beyond general mentions of animal studies in the context of its hypolipidemic activity, the broader landscape of preclinical atherosclerosis research commonly employs these animal models to assess the efficacy of potential anti-atherosclerotic agents. maxapress.comnih.govnih.govnih.govresearchgate.net

Dose-Response Studies in Animal Models

Research indicates that this compound exhibits hypolipidemic activity, capable of reducing serum triglyceride and cholesterol concentrations in rats. cenmed.com While specific detailed dose-response data from animal studies focusing solely on this compound are not prominently available within the provided search snippets, the general understanding from preclinical studies is that the effects of compounds are evaluated across a range of doses to establish the relationship between the administered dose and the observed response. This is a fundamental aspect of preclinical drug development to determine effective dose ranges for further investigation.

Comparative Studies with Other Hypolipidemic Agents (e.g., Clofibric Acid, Fibrates)

Comparative studies have been conducted to evaluate the effects of this compound alongside other hypolipidemic agents, particularly fibrates like clofibric acid. Clofibric acid is a biologically active metabolite of several lipid-lowering drugs, including clofibrate (B1669205), and is known to act as a PPAR-α agonist. wikipedia.orgnih.govmdpi.com Fibrates in general are a class of drugs that decrease levels of fatty acids, triglycerides, and low-density lipoproteins, primarily by stimulating peroxisomal and mitochondrial β-oxidation pathways and acting as agonists of PPAR-α. mdpi.com Gemfibrozil (B1671426) and fenofibrate (B1672516) are other examples of commonly studied fibrates. mdpi.comwikipedia.orgwikipedia.orgnih.gov

One study compared the effects of this compound and clofibric acid on the activities of peroxisomal enzymes in the liver and kidney of male Wistar rats. medkoo.com At a dose of 200 mg/kg body weight, this compound increased the activities of all studied liver enzymes by two to eight times. medkoo.com In contrast, the same dose of clofibric acid increased the activity of some liver enzymes while decreasing others. medkoo.com In the kidney, this compound increased the activities of all investigated peroxisomal enzymes, whereas clofibric acid only increased the activity of palmitoyl-CoA oxidase. medkoo.com This suggests that this compound and fibrates influence the activities of peroxisomal enzymes in different ways. medkoo.com

Another study noted that this compound, a non-fibrate hypolipidemic drug, induced changes in Golgi morphology in human hepatoma HepG2 cells, correlating with fragmentation and/or condensation of Golgi cisternae and the appearance of large electron-lucent vesicles. researchgate.netresearchgate.net This effect was linked to a decrease in cellular cholesterol content due to the inhibition of cholesterol biosynthesis by this compound. researchgate.net This contrasts with the PPAR-α mediated mechanisms typically associated with fibrates like fenofibrate and gemfibrozil. wikipedia.orgwikipedia.orgmims.com

Comparative studies on different fibrates in hyperlipoproteinemia have shown variations in their effects on serum lipoproteins. For instance, gemfibrozil and bezafibrate (B1666932) have been reported to decrease plasma lipid levels more significantly than etofibrate (B1671712) and etofylline (B1671713) clofibrate in certain patient types. nih.gov Gemfibrozil and bezafibrate were also more potent in reducing triglyceride levels compared to fenofibrate, etofibrate, or etofylline clofibrate in Type IV cases. nih.gov While all fibrates studied increased HDL cholesterol, there were significant differences among them in Type IV patients. nih.gov The influence of fibrates on LDL fraction was more variable. nih.gov These comparisons highlight the diverse pharmacological profiles within the fibrate class itself, providing a context for understanding how this compound, with its distinct mechanism, might compare to these agents.

Translational Pharmacology and Preclinical Drug Development Insights for this compound

Translational pharmacology aims to bridge the gap between basic molecular research and clinical applications, facilitating the translation of findings from preclinical studies to patient care. researchgate.netmsjonline.org It involves integrating data from preclinical studies to inform critical decisions in clinical trials, including effective dosing strategies. researchgate.netmsjonline.org Preclinical drug development involves studying the physiochemical properties of a molecule in relation to its biological effects and conducting studies on experimental animals to assess toxicology and safety. researchgate.net

While the specific details of this compound's translational pharmacology and preclinical drug development insights are not extensively covered in the provided search results, the general principles of translational pharmacology are highly relevant. Understanding how preclinical observations in animal models of atherosclerosis and lipid metabolism might translate to human outcomes is a key aspect of advancing this compound towards potential clinical use.

This compound has been identified as a unique, PPARα-independent peroxisome proliferator with hypolipidemic activity. medkoo.comnih.gov Its ability to decrease serum cholesterol levels by inhibiting cholesterol biosynthesis and its distinct effects on peroxisomal enzymes compared to fibrates represent key preclinical insights. cenmed.commedkoo.comnih.gov These findings would inform further translational studies aimed at confirming these mechanisms and effects in more complex biological systems and ultimately in humans.

Iv. Clinical Research and Therapeutic Potential of Cetaben

Cetaben as an Anti-Atherosclerotic Agent

This compound has been identified as an anti-atherosclerotic hypolipidemic substance. ncats.io Studies have explored its potential in mitigating the development of atherosclerosis. Comparative studies, such as one involving cynomolgus monkeys, examined the effects of this compound and dichlormethylene diphosphonate (CL2MDP) on the progression of atherosclerosis. jst.go.jpdntb.gov.ua Research into analogues of this compound, specifically [(functionalized-alkyl)amino]benzoic acid compounds, has also been conducted to understand the structure-activity relationships relevant to their anti-atherosclerotic properties. nih.gov These studies have discussed the role of these compounds as inhibitors of the enzyme fatty acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in cholesterol esterification. nih.govscilit.com

Hypolipidemic Properties of this compound

This compound is recognized as a non-fibrate hypolipidemic agent that can effectively reduce serum triglyceride and cholesterol concentrations. cenmed.commedchemexpress.commedchemexpress.com It is described as a unique peroxisome proliferator that acts independently of peroxisome proliferator-activated receptor alpha (PPARα). ncats.iocenmed.commedchemexpress.comnih.govmedkoo.comcaymanchem.com Its hypolipidemic activity is characterized by a reduction in serum triglyceride and cholesterol levels in animal models, such as rats. cenmed.commedkoo.comcaymanchem.com this compound has been shown to inhibit cholesterol synthesis in human hepatoma Hep-G2 cells. ncats.iocenmed.com

This compound's effects on peroxisomal enzymes have been compared to those of fibrates like clofibrate (B1669205). While clofibrate affects both mitochondrial and peroxisomal enzymes, this compound primarily increases the activity of specific peroxisomal enzymes, including acyl-CoA oxidase, glycerone-phosphate acyltransferase, D-amino-acid oxidase, catalase, and urate oxidase in rat liver and kidney. ncats.iocaymanchem.comoup.com

Emerging Therapeutic Applications and Novel Activities of this compound

Beyond its established hypolipidemic effects, research has uncovered additional activities of this compound, including potential anti-angiogenic properties and a role in modulating cellular morphology and vesicle dynamics.

Anti-Angiogenic Activity of this compound

Emerging research suggests that this compound may possess anti-angiogenic activity. figshare.com While the precise mechanisms are still under investigation, studies exploring novel phenotypic outcomes of various compounds have identified this potential activity for this compound. figshare.com Research in the broader field of anti-angiogenesis explores various compounds and their effects on processes like the sprouting of micro-vessels and the expression of vascular endothelial growth factor (VEGF). pensoft.netnih.govresearchgate.net

Role in Modulating Cellular Morphology and Vesicle Dynamics

Studies using human hepatoma HepG2 cells have demonstrated that this compound treatment can induce changes in cellular morphology and vesicle distribution. medkoo.commonash.eduresearchgate.netchem960.comnih.gov Specifically, this compound has been correlated with the fragmentation and/or condensation of Golgi cisternae and the appearance of large electron-lucent vesicles. researchgate.netresearchgate.net The Golgi apparatus, normally located in the perinuclear region, can become fragmented and dispersed throughout the cytoplasm after this compound treatment. researchgate.net These changes are thought to be linked to this compound's effect on decreasing intracellular cholesterol content through the inhibition of cholesterol biosynthesis. researchgate.net Depletion of cellular cholesterol by other methods has shown similar effects on Golgi morphology and vesicle redistribution. researchgate.net These this compound-induced changes in Golgi morphology and the dispersion of lysosomes have been observed to be reversible upon removal of the compound. researchgate.net

Clinical Trial Considerations and Outcomes for Related Compound Classes (e.g., CETP Inhibitors)

While clinical trial data specifically for this compound is limited in the provided context, insights can be drawn from the clinical development of related compound classes, such as Cholesteryl Ester Transfer Protein (CETP) inhibitors, which have also been investigated for their impact on lipid metabolism and cardiovascular disease.

The development of CETP inhibitors has faced challenges, with several compounds failing in Phase III clinical trials. nih.govahajournals.org Early inhibitors like torcetrapib (B1681342) showed significant increases in HDL cholesterol but also led to an increase in cardiovascular events and mortality in a large trial, which was attributed to off-target toxic side effects. monash.edunih.govahajournals.org Subsequent trials with dalcetrapib (B1669777) and evacetrapib (B612230) were stopped early due to lack of efficacy in reducing cardiovascular events. monash.edunih.govahajournals.org

However, the REVEAL trial, the largest and longest-running trial of a CETP inhibitor, demonstrated that anacetrapib (B1684379) significantly reduced major coronary events when added to statin therapy. monash.eduahajournals.org This trial showed that anacetrapib raised HDL-C and lowered LDL-C, non-HDL-C, and Lp(a). ahajournals.org The observed benefit in the REVEAL trial, in contrast to earlier negative trials, is thought to be related to the trial's size and duration, as well as the magnitude and duration of LDL lowering achieved. ahajournals.orgmedrxiv.org

Recent analyses suggest that the cardiovascular disease benefit from CETP inhibition is primarily a consequence of the reduction in LDL-C and apoB, rather than the increase in HDL-C. medrxiv.orgoup.com Genetic studies support this, showing that CETP gene variants associated with low CETP activity and lower LDL-C levels correlate with reduced atherosclerotic disease risk. medrxiv.orgoup.com These findings highlight the importance of sustained LDL lowering for cardiovascular risk reduction and suggest that future CETP inhibitor trials achieving substantial and sustained LDL reduction may demonstrate efficacy. medrxiv.org

Clinical trials of CETP inhibitors have also observed a potential association with a lower rate of new-onset type 2 diabetes and improved glycemic control. monash.eduoup.com

Here is a summary of key CETP inhibitor clinical trial outcomes:

Trial (Drug)PatientsLipoprotein ChangesDurationOutcomeComments
ILLUMINATE (torcetrapib)15,067 hi CV riskHDL-C↑ 72%, LDL-C ↓1–2 y↑CV events, ↑Death, ↑SBP (5 mm)Electrolyte disturbances, hyperaldosteronism identified as off-target effects
dal-OUTCOMES (dalcetrapib)15,871 post ACSHDL-C↑ ≈30%, LDL-C→31 moCV events→, ↑SBP (0.6 mm)Trial stopped early for futility. Possible benefit in a genetic subgroup.
ACCELERATE (evacetrapib)12,092 hi risk vascular diseaseHDL-C↑ 133%, LDL-C↓26 moCV events→, ↑SBP (1.2 mm)Trial stopped early for futility, ↓Deaths (not prespecified)
REVEAL (anacetrapib)30,449 hi risk vascular diseaseHDL-C↑ 104%, LDL-C↓ 17% (ultracentrifugation)4.1 y↓Coronary events, ↑SBP (0.7 mm)Trial went to planned completion, ↓new onset diabetes mellitus

*LDL measured indirectly. ahajournals.org

This table illustrates the varied outcomes observed in clinical trials of different CETP inhibitors, highlighting the complexities in targeting lipid pathways for cardiovascular risk reduction.

V. Structure Activity Relationships Sar and Analogue Development of Cetaben

Impact of Alkyl Chain Modifications on Cetaben Activity

Modifications to the alkyl chain of this compound have been explored to understand their influence on its biological activity. This has involved synthesizing analogues where the linear hexadecyl chain is altered. Studies have described the synthesis of compounds in which the alkyl group is substituted with various functional groups or entirely replaced by a functionalized alkanoyl moiety. nih.govresearchgate.netresearchgate.net Additionally, branched-chain (alkylamino)benzoic acids have been synthesized, with a specific focus on branching located at the terminus of the alkyl chain. nih.govresearchgate.netresearchgate.net

A key hypothesis investigated was whether groups placed near the terminus of the alkyl chain could impede metabolic degradation of the molecule, thereby potentially enhancing its biological activity. nih.govresearchgate.net Research findings indicated that some of these terminally branched analogues were among the most active compounds synthesized in certain studies. nih.govresearchgate.net This suggests that the nature and position of substituents on the alkyl chain play a significant role in determining the potency of this compound analogues. While not specific to this compound, studies on other cationic amphiphiles have also shown that the length of the alkyl chain can modulate antibacterial activity and selectivity, highlighting the general importance of this structural feature in biological interactions. nih.gov

Substitution and Modification of Benzoic Acid Moiety

The benzoic acid portion of this compound has also been a target for structural modifications to investigate the resulting changes in biological activity. Analogues have been synthesized where the carboxylic acid group (-COOH) of this compound is replaced by other functionalities such as carboxylate esters, carboxamides, or a variety of other substituent groups. nih.govlookchem.commolaid.com Furthermore, modifications to the phenyl ring itself have been explored, either by adding substituents or by replacing the phenyl ring entirely with a different moiety. nih.govlookchem.commolaid.com

Analogue synthesis efforts aimed at improving the oral absorption of this compound by modifying the carboxylic acid group did not result in compounds with enhanced biological activity. nih.gov However, a different approach involving the synthesis of non-carboxylic acid analogues possessing acidity similar to this compound proved more successful, yielding a highly active class of sulfonamides. nih.gov These findings underscore the importance of the acidic functionality and the nature of the aromatic system for the activity of this compound analogues.

Design and Synthesis of this compound Analogues

The design and synthesis of this compound analogues are guided by the principles of medicinal chemistry and the insights gained from SAR studies. The synthetic strategies employed involve the creation of series of compounds incorporating the structural variations discussed above, targeting both the alkyl chain and the benzoic acid moiety. nih.govnih.govresearchgate.netresearchgate.netlookchem.commolaid.com Retrosynthetic analysis, a method for planning organic synthesis by working backward from the target molecule, can be applied to design efficient routes for synthesizing this compound analogues, such as the ethyl ester of this compound. amazonaws.comscribd.com The primary objective of analogue design is often to identify compounds with improved properties compared to the parent drug, although sometimes novel biological activities can emerge unexpectedly during this process. wiley-vch.de

Correlation between Structural Features and Biological Activity (Hypolipidemic, ACAT Inhibition)

Structure-activity relationships have been extensively studied for this compound analogues in relation to their hypolipidemic activity and their ability to inhibit the enzyme fatty acyl-CoA:cholesterol acyltransferase (ACAT). nih.govnih.govresearchgate.net ACAT is involved in the esterification of cholesterol, a process relevant to lipid metabolism and atherosclerosis. researchgate.net

This compound itself has been shown to decrease cholesterol content by inhibiting cholesterol biosynthesis in human hepatoma HepG2 cells. nih.govresearchgate.netresearchgate.netncats.iocaymanchem.com It also reduced the incorporation of labeled acetate (B1210297) into fatty acids, triglycerides, and cholesterol esters in these cells, suggesting an involvement in de novo fatty acid synthesis. researchgate.netplos.orgresearchgate.net Furthermore, this compound has been reported to inhibit triglyceride synthesis by a significant margin and reduce cholesterol ester synthesis in HepG2 cells. caymanchem.com

Regarding specific structural correlations, as mentioned earlier, some analogues with functional groups or branching near the terminus of the alkyl chain demonstrated high activity. nih.govresearchgate.net Similarly, non-carboxylic acid analogues, particularly sulfonamides with acidity similar to this compound, showed significant activity. nih.gov These findings highlight that specific modifications to both the hydrophobic alkyl chain and the acidic/aromatic region of the molecule are critical determinants of the biological activity of this compound analogues. While detailed quantitative structure-activity relationship (QSAR) data for specific analogues were not available in the provided sources, these qualitative findings illustrate the key structural features that influence the hypolipidemic and ACAT inhibitory profiles of this compound derivatives.

Vi. Analytical Methodologies for Cetaben Research

Spectroscopic Techniques for Cetaben Analysis

Spectroscopic methods play a crucial role in the identification, structural elucidation, and quantitative analysis of this compound. Techniques such as Mass Spectrometry (MS) are fundamental for determining the molecular weight and fragmentation patterns of this compound, aiding in its identification and the study of its breakdown products. Mass spectral data for this compound are available in databases, providing reference spectra for comparison and identification in complex samples. mzcloud.org Predicted Collision Cross Section (CCS) values for different adducts of this compound have also been computed, which can be valuable for ion mobility-mass spectrometry applications. uni.lu

Infrared (IR) spectroscopy can provide information about the functional groups present in this compound, such as the carboxyl and amino groups, which is useful for structural confirmation and purity assessment. acs.org Ultraviolet (UV) spectrophotometry can be employed for quantitative analysis of this compound in solutions, utilizing its specific absorbance characteristics. acs.org

Chromatographic Methods for this compound and its Metabolites

Chromatographic techniques are essential for separating this compound from complex matrices and for identifying and quantifying its metabolites. High-Performance Liquid Chromatography (HPLC) is commonly used for the analysis of this compound due to its ability to separate non-volatile and thermally labile compounds. mdpi.comresearchgate.netrsc.orgscispace.com The coupling of HPLC with Mass Spectrometry (LC-MS) or high-resolution mass spectrometry (LC-HRMS) provides a powerful tool for the sensitive and selective detection and identification of this compound and its metabolites in biological samples. mdpi.comresearchgate.netrsc.orgscispace.com Ultra-Performance Liquid Chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) has been highlighted for its sensitivity, high resolution, and specificity in metabolomics studies, which can be applied to investigate the metabolic fate of compounds like this compound. rsc.orgscispace.comrsc.org

Specific chromatographic conditions, such as the use of C18 columns and gradient elution with mobile phases containing acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate (B1210297) or formic acid, have been described for the separation of various metabolites, including those potentially related to this compound's metabolic pathways. mdpi.comresearchgate.netscispace.com

Immunoassays and Molecular Biology Techniques for this compound-Induced Changes

Immunoassays and molecular biology techniques are vital for investigating the cellular and molecular effects induced by this compound. While direct immunoassays for this compound itself may exist for specific research purposes, the provided search results primarily highlight the use of techniques like immunoblotting and in situ hybridization to study changes in protein and gene expression levels in response to this compound treatment. researchgate.netresearchgate.netnih.govhoelzel-biotech.com

Immunoblotting (Western blotting) is used to detect and quantify specific proteins, such as peroxisomal enzymes, in cell lysates or tissue samples after this compound exposure. This technique allows researchers to assess how this compound affects the abundance of key proteins involved in its biological actions. researchgate.netnih.gov For instance, immunoblot analysis has been used to examine the subunit composition of acyl-CoA oxidase in cells treated with this compound. researchgate.netnih.gov

Molecular biology techniques, including in situ hybridization and Northern blot experiments, are employed to analyze changes in mRNA levels of specific genes in response to this compound. researchgate.netresearchgate.netnih.govscite.ai This provides insights into the transcriptional regulation of genes by this compound, such as those encoding peroxisomal enzymes. Studies have shown that this compound can elevate the mRNA level of certain enzymes, like peroxisomal bifunctional enzyme, in specific cell lines. nih.govscite.ai The use of non-radioactive in situ hybridization has been reported for detecting mRNAs encoding enzymes like catalase and acyl-CoA oxidase in this compound-treated cells. researchgate.net

Immunoassays in a broader sense, such as those used for detecting specific cellular components or markers, can be coupled with other techniques to understand this compound's impact on cellular processes. hoelzel-biotech.cominterchim.comacs.org

Advanced Microscopy for Cellular and Subcellular Imaging

Advanced microscopy techniques are indispensable for visualizing the morphological changes and subcellular alterations induced by this compound. Light microscopy and electron microscopy, often used in a correlative manner, allow for the detailed examination of cells and organelles. researchgate.netresearchgate.netmeril.eu

Studies using microscopy have revealed that this compound treatment can lead to significant morphological changes in hepatoma cells, including alterations in Golgi morphology and the appearance of electron-lucent vesicles. researchgate.netresearchgate.netcaymanchem.comncats.io Fluorescence microscopy, particularly using techniques like fluorescence-lectin histochemistry and double-immunofluorescence labeling, has been utilized to demonstrate the fragmentation and dispersion of the Golgi apparatus and the redistribution of vesicles in response to this compound. researchgate.netresearchgate.net These studies have shown that this compound can induce changes such as the dispersion of lysosomes away from their typical juxtanuclear location. researchgate.net Electron microscopy provides higher resolution imaging, allowing for the visualization of ultrastructural details, such as changes in peroxisome size and shape, and alterations in the mitochondrial matrix in this compound-treated cells. researchgate.netnih.gov The occurrence of dumbbell-shaped and cup-shaped peroxisomal profiles has been observed using electron microscopy. researchgate.netnih.gov

High-content imaging, which allows for high-throughput measurements while retaining subcellular localization, can also be applied to study this compound's effects on cellular structures and processes. nih.gov Real-time live cell imaging systems can monitor cell morphology and behavior over time in response to this compound. cytena.com

Quantitative Analysis of Enzyme Activities

Quantitative analysis of enzyme activities is a direct method to assess the functional impact of this compound on specific metabolic pathways. This compound is known to influence the activity of various enzymes, particularly those located in peroxisomes. nih.govscite.aicaymanchem.comncats.ionih.govmedchemexpress.comnih.govoup.comnih.govoup.comresearchgate.net

Studies have consistently shown that this compound increases the activity of several peroxisomal enzymes in liver and kidney tissues of rats, as well as in hepatoma cell lines. caymanchem.comncats.iomedchemexpress.comnih.govoup.comnih.govoup.com Enzymes whose activities are enhanced by this compound include acyl-CoA oxidase, glycerone-phosphate acyltransferase, D-amino-acid oxidase, catalase, and urate oxidase. ncats.ionih.govoup.comnih.govoup.com The degree of enzyme induction can be dose-dependent. ncats.iomedchemexpress.comnih.gov For instance, a significant rise in the activities of peroxisomal enzymes in both liver and kidney was observed at doses of 50-100 mg/kg body weight in rats, with maximal effect at 250 mg/kg. ncats.iomedchemexpress.comnih.gov Palmitoyl-CoA oxidase and D-amino acid oxidase have been noted to respond particularly markedly to this compound. nih.gov

Vii. Future Directions and Research Gaps in Cetaben Studies

Elucidation of Unexplored Mechanisms of Action

While Cetaben has been shown to lower serum sterol and triglyceride levels and improve cholesterol/lipoprotein profiles in animal models, the precise molecular mechanisms underlying these effects are not completely understood. nih.govmedkoo.comnih.gov Early research indicated inhibition of fatty acyl-CoA:cholesterol acyltransferase (ACAT) in vitro, but structure-activity relationship studies suggested that this inhibition alone did not fully account for the observed in vivo hypolipidemic effects. nih.govresearchgate.net This indicates the involvement of additional, as yet unidentified, pathways.

Further complicating the mechanistic picture is the finding that this compound acts as a peroxisome proliferator independently of PPARα. medkoo.commedchemexpress.com The implications of this PPARα-independent activity for its hypolipidemic effects or other potential biological activities warrant further investigation. Studies have also observed that this compound treatment induces morphological changes in the Golgi apparatus and affects vesicle movement, potentially linked to alterations in intracellular cholesterol content. researchgate.netmedchemexpress.comresearchgate.net Additionally, research in HepG2 cells suggested a potential mechanism related to de novo fatty acid synthesis, as this compound decreased the incorporation of labeled acetate (B1210297) into fatty acids, triglycerides, and cholesterol esters. researchgate.net

A notable unexplored area is the mechanism behind this compound's observed anti-angiogenic activity in phenotypic screens. nih.govslideshare.netresearchgate.netresearchgate.net The pathway or target through which this compound exerts this effect is currently unknown and represents a significant research gap with potential implications for new therapeutic uses. Future studies should focus on dissecting these diverse observed effects to build a comprehensive model of this compound's molecular interactions.

Development of Advanced this compound Analogues with Enhanced Efficacy and Selectivity

The synthesis and evaluation of this compound analogues have been explored in the past with the aim of identifying compounds with improved hypolipidemic and antiatherosclerotic activity. nih.govacs.orgdntb.gov.ua However, the limited understanding of this compound's full spectrum of mechanisms suggests that further analogue development, guided by insights into these unexplored pathways, could yield compounds with enhanced efficacy and selectivity for specific therapeutic targets.

Future research in this area should focus on structure-activity relationship studies that correlate structural modifications of this compound and its analogues not only with effects on lipid profiles but also with activity in other identified areas, such as anti-angiogenesis or specific cellular processes like Golgi function or de novo fatty acid synthesis. This targeted approach could lead to the design of novel compounds with more potent and specific biological activities, potentially minimizing off-target effects.

Exploration of New Therapeutic Indications for this compound

Historically, research on this compound primarily focused on its potential as a hypolipidemic and antiatherosclerotic agent. nih.govmedkoo.comnih.gov However, the identification of novel activities, such as its anti-angiogenic properties in recent phenotypic screening efforts, opens up the possibility of exploring new therapeutic indications. nih.govslideshare.netresearchgate.netresearchgate.net

Diseases where modulation of angiogenesis plays a critical role, such as certain types of cancer, diabetic retinopathy, or age-related macular degeneration, could be potential areas for investigating this compound's therapeutic utility. Furthermore, a deeper understanding of its effects on peroxisomes, Golgi morphology, and fatty acid synthesis might reveal relevance in other metabolic disorders or cellular dysfunctions. Exploring these new indications requires dedicated preclinical studies to evaluate efficacy and understand the underlying mechanisms in disease-specific contexts.

Integration of Omics Technologies in this compound Research

The application of advanced omics technologies, including genomics, transcriptomics, proteomics, metabolomics, and lipidomics, represents a powerful approach to unraveling the complex biological effects of this compound. While omics approaches are increasingly integrated into translational research to understand disease mechanisms and drug action, their comprehensive application to this compound research appears to be a significant research gap. rsc.orginvestwestyorkshire.comaedv.es

Integrating omics technologies could provide a global view of the molecular changes induced by this compound treatment. For instance, transcriptomics and proteomics could identify altered gene and protein expression profiles, while metabolomics and lipidomics could reveal changes in metabolic pathways and lipid species. rsc.org Such studies could help pinpoint the key pathways and molecular targets responsible for this compound's observed effects, elucidate the connections between its different activities (e.g., hypolipidemic and anti-angiogenic), and potentially identify biomarkers of response or toxicity.

Addressing Challenges in Translational Research for this compound

Translating findings from basic research on this compound into clinical applications faces several inherent challenges common to translational research, often referred to as the "valley of death." parisbraininstitute.orged.govnfcr.orgnih.govcytivalifesciences.com These challenges include securing sufficient funding, navigating complex regulatory pathways, scaling up production of the compound or its analogues, managing and interpreting large datasets, and fostering effective collaboration between basic scientists and clinical researchers. parisbraininstitute.orged.govnfcr.orgnih.govcytivalifesciences.com

Q & A

Basic: What are the established mechanisms of action for Cetaben, and what experimental methodologies are recommended to validate its molecular targets?

This compound is hypothesized to modulate lipid metabolism pathways, particularly through peroxisome proliferator-activated receptor (PPAR) interactions. To validate its molecular targets:

  • Molecular Docking Simulations : Use software like AutoDock Vina to predict binding affinities to PPAR isoforms .
  • Gene Knockdown/Overexpression : Apply siRNA or CRISPR-Cas9 in hepatoma cell lines (e.g., HepG2) to assess downstream lipid metabolism gene expression (e.g., FASN, ACLY) via qRT-PCR .
  • Protein Binding Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics.

Basic: How can researchers assess this compound's cytotoxicity in vitro, and what are critical considerations for dose-range selection?

  • MTT/WST-1 Assays : Measure cell viability in hepatoma cell lines (e.g., MH1C1) across a concentration gradient (e.g., 0–100 µM), as higher doses (>50 µM) show significant cytotoxicity .
  • Dose Optimization : Include a negative control (vehicle-only) and positive control (e.g., staurosporine). Use nonlinear regression to calculate IC₅₀ values .
  • Long-Term Exposure : Monitor apoptosis via Annexin V/PI staining to distinguish acute vs. chronic toxicity.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for weighing and solubilizing this compound to prevent inhalation of particulates .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste per local regulations (EPA guidelines) .

Advanced: How should researchers address contradictions in published data on this compound's hypolipidemic efficacy across different model systems?

  • Systematic Meta-Analysis : Aggregate data from in vitro, in vivo, and clinical studies using PRISMA guidelines to identify confounding variables (e.g., species-specific PPAR activation) .
  • Dose-Response Replication : Standardize protocols (e.g., OECD TG 453) across labs to control for batch variability and solvent effects (e.g., DMSO vs. ethanol) .
  • Mechanistic Triangulation : Combine transcriptomics (RNA-seq) and lipidomics (LC-MS) to resolve pathway-specific discrepancies .

Advanced: What experimental design strategies optimize reproducibility in this compound studies, particularly for lipid-lowering assays?

  • Blinded Studies : Randomize treatment groups and use coded samples to minimize bias .
  • Positive/Negative Controls : Include fibrates (e.g., fenofibrate) as PPARα agonists and PPARγ antagonists (e.g., GW9662) .
  • Data Transparency : Publish raw datasets (e.g., lipid profiles, RNA-seq counts) in repositories like Figshare or Zenodo, adhering to FAIR principles .

Advanced: What methodologies are recommended to investigate this compound's pharmacokinetic challenges, such as bioavailability and tissue-specific accumulation?

  • LC-MS/MS Quantification : Profile plasma and tissue samples (liver, adipose) in rodent models after oral/intravenous administration .
  • Microsomal Stability Assays : Use liver microsomes to assess metabolic clearance rates and cytochrome P450 interactions .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro ADME data to predict human pharmacokinetics .

Advanced: How can multi-omics approaches resolve gaps in understanding this compound's off-target effects and long-term metabolic impacts?

  • Transcriptomics : Perform single-cell RNA-seq on hepatocytes to identify non-PPAR pathways (e.g., LXR, SREBP) .
  • Metabolomics : Apply untargeted GC-MS or NMR to serum/urine samples for global metabolite shifts .
  • Epigenetic Profiling : Use ChIP-seq to assess histone modifications (e.g., H3K27ac) linked to lipid metabolism genes .

Advanced: What strategies ensure ethical rigor and statistical robustness in this compound studies involving human-derived cell lines or tissues?

  • Institutional Review Board (IRB) Compliance : Document informed consent for human primary hepatocytes and anonymize donor data .
  • Power Analysis : Use G*Power to calculate sample sizes ensuring ≥80% statistical power for endpoint comparisons (e.g., triglyceride reduction) .
  • Confounder Adjustment : Apply multivariate regression to control for covariates (e.g., donor age, BMI) in human cell line studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.